molecular formula C4H10BrPS B14132287 Diethylphosphinothioic bromide CAS No. 3981-46-2

Diethylphosphinothioic bromide

Cat. No.: B14132287
CAS No.: 3981-46-2
M. Wt: 201.07 g/mol
InChI Key: JOFZHNXLKSKNGU-UHFFFAOYSA-N
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Description

Diethylphosphinothioic bromide is an organophosphorus compound that contains phosphorus, sulfur, and bromine atoms It is known for its reactivity and is used in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphinothioic bromide can be synthesized through several methods. One common method involves the reaction of diethylphosphinothioic chloride with hydrogen bromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the direct bromination of diethylphosphinothioic acid using bromine or a bromine-containing reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions. These reactions are conducted in specialized reactors designed to handle the reactivity of bromine and the resulting product. The process may also include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Diethylphosphinothioic bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethylphosphinothioic oxide.

    Reduction: It can be reduced to form diethylphosphinothioic hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Diethylphosphinothioic oxide.

    Reduction: Diethylphosphinothioic hydride.

    Substitution: Various substituted diethylphosphinothioic derivatives, depending on the nucleophile used.

Scientific Research Applications

Diethylphosphinothioic bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of diethylphosphinothioic bromide involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethylphosphinothioic chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Diethylphosphinothioic acid: Contains a hydroxyl group instead of a bromine atom.

    Diethylphosphinothioic hydride: Contains a hydrogen atom instead of bromine.

Uniqueness

Diethylphosphinothioic bromide is unique due to its bromine atom, which imparts distinct reactivity and chemical properties. This makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous.

Properties

CAS No.

3981-46-2

Molecular Formula

C4H10BrPS

Molecular Weight

201.07 g/mol

IUPAC Name

bromo-diethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H10BrPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3

InChI Key

JOFZHNXLKSKNGU-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CC)Br

Origin of Product

United States

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